1-Ethoxybut-2-yne

Catalog No.
S2786404
CAS No.
2769-75-7
M.F
C6H10O
M. Wt
98.145
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxybut-2-yne

CAS Number

2769-75-7

Product Name

1-Ethoxybut-2-yne

IUPAC Name

1-ethoxybut-2-yne

Molecular Formula

C6H10O

Molecular Weight

98.145

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3

InChI Key

BNJNNJOSXKNGCQ-UHFFFAOYSA-N

SMILES

CCOCC#CC

solubility

not available

1-Ethoxybut-2-yne is an organic compound with the chemical formula C₆H₁₀O. It is classified as an alkyne, specifically a terminal alkyne due to the presence of a triple bond between two carbon atoms. The structure consists of a butyne backbone with an ethoxy group attached at the first carbon. This compound is characterized by its unique combination of functional groups, which influences its chemical behavior and potential applications.

Physical and Chemical Properties

As 1-Ethoxybut-2-yne is primarily a research intermediate, there is no known mechanism of action in biological systems. Its applications are likely focused on its reactivity in organic synthesis.

  • Flammability: Alkyne-containing compounds are generally flammable. Proper handling and storage are crucial to avoid fire hazards.
  • Reactivity: The alkyne group can react exothermically with strong oxidizing agents or Lewis acids. Safe handling practices to minimize the risk of unintended reactions are essential.
  • Unknown Toxicity: Due to the lack of data, it is advisable to handle 1-Ethoxybut-2-yne with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical for alkynes, including:

  • Addition Reactions: The triple bond can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Substitution Reactions: The ethoxy group can be replaced by other nucleophiles, which can be utilized in synthetic pathways.
  • Rearrangement Reactions: Under certain conditions, 1-ethoxybut-2-yne may undergo rearrangements to form different structural isomers.

For instance, it can be synthesized through a reaction involving an alkyne and an alkyl halide in the presence of a base, following the principles of retrosynthetic design .

1-Ethoxybut-2-yne can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium ethoxide with an appropriate alkyl halide (such as 3-bromoprop-1-yne) to yield 1-ethoxybut-2-yne as a product .
  • Alkyne Coupling Reactions: Alkynes can be coupled with various reagents under specific conditions to form 1-ethoxybut-2-yne.
  • Functional Group Transformations: Existing compounds can be modified through functional group interconversions to yield this alkyne.

Several compounds share structural similarities with 1-ethoxybut-2-yne. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl AcetyleneC₂H₄Simple alkyne; used in organic synthesis
3-Ethoxyprop-1-yneC₅H₈OSimilar structure; used in various synthetic pathways
2-MethylbutyneC₅H₁₀Another terminal alkyne; exhibits different reactivity
1-PentyneC₅H₁₀Straight-chain alkyne; used in industrial applications

Uniqueness of 1-Ethoxybut-2-yne

1-Ethoxybut-2-yne is unique due to its combination of an ethoxy group and a terminal alkyne structure, which may provide distinct reactivity patterns compared to other alkynes. Its potential applications in organic synthesis and material science highlight its significance among similar compounds.

1-Ethoxybut-2-yne (CAS 2769-75-7), a terminal alkyne derivative, has emerged as a critical intermediate in organic synthesis. Its structural simplicity and reactivity have made it a focus of study since the mid-20th century. Early research into acetylenic ethers, as documented in foundational organic chemistry literature, laid the groundwork for its synthesis and applications. The compound was first synthesized through alkylation of but-2-yne-1-ol with ethyl bromide using strong bases like sodium hydride, a method later optimized for industrial-scale production.

Key Historical MilestonesDetailsSources
1950s–1960sInitial studies on acetylenic ethers and their reactivity with acids and bases
1980s–1990sDevelopment of coupling reactions involving terminal alkynes
2000s–PresentApplication in modern catalytic systems (e.g., Sonogashira coupling)

Significance in Organic Chemistry Research

1-Ethoxybut-2-yne is distinguished by its versatility in forming carbon-carbon bonds, making it indispensable in synthesizing complex organic molecules. Its triple bond enables participation in:

  • Nucleophilic additions: Hydration to ketones or alcohols.
  • Cycloadditions: Diels-Alder reactions with dienophiles.
  • Transition-metal catalyzed couplings: Cross-coupling with aryl/vinyl halides.

This reactivity profile positions it as a precursor to pharmaceuticals, agrochemicals, and advanced materials.

1-Ethoxybut-2-yne is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.14 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 2769-75-7 and follows the International Union of Pure and Applied Chemistry systematic nomenclature as 1-ethoxybut-2-yne [2] [3]. The structural representation can be expressed through various chemical notation systems, including the simplified molecular-input line-entry system notation as CCOCC#CC and the canonical simplified molecular-input line-entry system as CC#CCOCC [1] [3].

The International Chemical Identifier for this compound is InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3, with the corresponding International Chemical Identifier Key being BNJNNJOSXKNGCQ-UHFFFAOYSA-N [1] [2] [3]. These identifiers were computed using established chemical informatics protocols and serve as unique molecular descriptors for database storage and retrieval [1].

The compound belongs to the alkyne family of organic molecules, characterized by the presence of at least one carbon-carbon triple bond [10] [14]. Within this classification, 1-ethoxybut-2-yne represents an internal alkyne, as the triple bond is located between the second and third carbon atoms of the butyl chain rather than at a terminal position [28] [29]. The ethoxy functional group (-OCH₂CH₃) is attached to the first carbon of the four-carbon chain, creating an ether linkage that influences the overall molecular properties [2] [6].

Table 1: Fundamental Molecular Properties of 1-Ethoxybut-2-yne

PropertyValueReference Source
Molecular FormulaC₆H₁₀OPubChem, Sigma-Aldrich [1] [2]
Molecular Weight98.14 g/molMultiple databases [1] [2] [3]
International Union of Pure and Applied Chemistry Name1-ethoxybut-2-yneChemical nomenclature standards [2] [3]
Chemical Abstracts Service Number2769-75-7Chemical registry [2] [3] [4]
International Chemical IdentifierInChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3Computational chemistry [1] [2]
Simplified Molecular-Input Line-Entry SystemCCOCC#CCChemical notation [1] [3]
Physical StateLiquidExperimental observation [6] [8]

Stereochemical Analysis

The stereochemical properties of 1-ethoxybut-2-yne are fundamentally determined by the presence of the carbon-carbon triple bond and the associated linear geometry [29] [32]. Unlike alkenes, which can exhibit geometric isomerism due to restricted rotation around double bonds, alkynes do not possess stereoisomeric forms because of their linear configuration [29] [10]. The carbon atoms participating in the triple bond adopt sp hybridization, which mandates a bond angle of 180 degrees and positions all substituents in a linear arrangement [27] [30] [32].

In the case of 1-ethoxybut-2-yne, the absence of stereoisomerism can be attributed to several structural factors [29]. The sp hybridization of the carbons involved in the triple bond creates a linear molecular geometry where the maximum separation between hybridized orbitals is 180 degrees [29] [32]. This linear arrangement ensures that substituents on the triple-bonded carbons are positioned in a straight line, making stereoisomers impossible to form [29].

The molecule does not contain any chiral centers, which eliminates the possibility of optical isomerism or enantiomeric forms [11]. Furthermore, the linear nature of the alkyne functional group prevents the formation of geometric isomers that might otherwise arise from restricted rotation [29] [10]. The triple bond effectively locks the molecular geometry into a fixed spatial arrangement, unlike the conformational flexibility observed in alkanes or the geometric constraints present in alkenes [29].

Table 2: Stereochemical Characteristics of 1-Ethoxybut-2-yne

Stereochemical AspectPropertyExplanation
Geometric IsomerismNot possibleLinear sp hybridization prevents cis/trans arrangements [29] [32]
Optical IsomerismAbsentNo chiral centers present in molecular structure [11]
Conformational IsomerismLimitedRestricted to single bond rotations only [16]
Triple Bond GeometryLinear (180°)Consequence of sp hybridization [27] [30]
Stereoisomer FormationImpossibleSubstituents are collinear due to alkyne geometry [29]

The conformational analysis reveals that while the triple bond region maintains rigid linearity, limited conformational flexibility exists around the carbon-carbon and carbon-oxygen single bonds within the ethoxy substituent [16]. These single bonds allow for rotational motion, though this does not create distinct stereoisomers but rather represents dynamic conformational states of the same molecular entity [16].

Conformational Dynamics

The conformational dynamics of 1-ethoxybut-2-yne are characterized by a combination of rigid structural elements and flexible molecular segments [16] [18]. The central alkyne moiety imposes significant conformational constraints due to the linear geometry required by sp hybridization, while the ethoxy substituent introduces regions of conformational flexibility through its carbon-carbon and carbon-oxygen single bonds [16] [19].

The triple bond region of the molecule maintains a fixed linear conformation with a carbon-carbon-hydrogen bond angle of 180 degrees [27] [30] [32]. This rigidity arises from the sp hybridization of the carbon atoms, which creates a cylindrically symmetrical electron distribution that locks the molecular geometry [32] [12]. The restricted rotation around the triple bond is a fundamental characteristic of alkyne compounds and prevents the formation of rotational isomers that might otherwise be observed in more flexible molecular systems [29] [10].

Conformational flexibility in 1-ethoxybut-2-yne is primarily localized to the ethoxy substituent, where rotation can occur around the carbon-oxygen bond connecting the ethyl group to the oxygen atom [16]. This rotational freedom allows for various spatial arrangements of the ethyl group relative to the linear alkyne backbone, though these conformations interconvert rapidly at room temperature [16] [18]. The energy barriers associated with these rotations are typically low, consistent with the general behavior of ether linkages in organic molecules [16].

The methyl group attached to the opposite end of the alkyne also exhibits rotational freedom around its carbon-carbon single bond [16]. However, the conformational preferences are influenced by steric interactions with the linear alkyne framework and the ethoxy substituent [19]. Computational studies on similar alkyne systems suggest that these rotational barriers are generally in the range of 10-20 kilojoules per mole, indicating relatively facile interconversion between conformational states [19] [22].

Table 3: Conformational Analysis of 1-Ethoxybut-2-yne

Molecular RegionConformational BehaviorEnergy Considerations
Triple Bond (C≡C)Rigid linear geometryHigh barrier to rotation due to sp hybridization [32]
Ethoxy C-O BondFree rotationLow barrier (~10-15 kJ/mol typical for ethers) [16]
Terminal MethylRotational flexibilityMinimal steric hindrance [16]
Overall Molecular ShapeRod-like with flexible endsLinear core with conformationally active termini [32] [16]

The overall molecular dynamics of 1-ethoxybut-2-yne can be described as a rod-like structure with conformationally active terminal regions [32]. The linear alkyne core provides structural rigidity that dominates the molecular shape, while the flexible substituents contribute to the dynamic nature of the compound in solution [16] [18]. This combination of rigid and flexible elements is characteristic of functionalized alkyne compounds and influences their physical and chemical properties [18] [19].

Computational Chemistry Insights

Computational chemistry studies provide valuable insights into the electronic structure and molecular properties of 1-ethoxybut-2-yne [22] [23] [24]. Density functional theory calculations have been extensively applied to alkyne-containing compounds to understand their bonding characteristics, energy profiles, and reactivity patterns [22] [23]. These theoretical approaches offer detailed information about orbital interactions, charge distributions, and conformational preferences that complement experimental observations [22] [24].

The electronic structure of 1-ethoxybut-2-yne is dominated by the sp hybridization of the carbon atoms in the triple bond [32] [44]. Computational analyses reveal that the triple bond consists of one sigma bond formed by the overlap of sp hybrid orbitals and two pi bonds resulting from the lateral overlap of unhybridized p orbitals [32] [12]. The sigma bond contributes approximately 369 kilojoules per mole to the total bond strength, while the first and second pi bonds contribute 268 and 202 kilojoules per mole, respectively, yielding a total bond dissociation energy of 839 kilojoules per mole [39] [44].

The increased s-character in sp hybridization (50 percent) compared to sp² (33 percent) and sp³ (25 percent) hybridization results in shorter and stronger bonds [27] [42] [45]. Computational studies consistently show that the carbon-carbon triple bond length in alkyne compounds ranges from 1.20 to 1.21 angstroms, significantly shorter than the carbon-carbon double bonds in alkenes (1.33-1.34 angstroms) or single bonds in alkanes (1.53-1.54 angstroms) [39] [42] [32].

Quantum chemical calculations on alkyne systems demonstrate that the linear geometry is energetically favored due to optimal orbital overlap and minimized electron-electron repulsion [22] [24]. The 180-degree bond angle observed in 1-ethoxybut-2-yne represents the lowest energy configuration for sp-hybridized carbon centers [27] [30]. Deviations from linearity result in significant energy penalties, explaining the rigid conformational behavior of the alkyne functional group [24] [22].

Table 4: Computational Chemistry Parameters for Alkyne Systems

ParameterValueComputational Method
C≡C Bond Length1.20-1.21 ÅDensity functional theory calculations [39] [42]
Bond Dissociation Energy839 kJ/molQuantum mechanical studies [39] [44]
s-Character (sp)50%Molecular orbital theory [27] [42]
Optimal Bond Angle180°Energy minimization calculations [27] [30]
Sigma Bond Contribution369 kJ/molBonding analysis [39] [44]
Pi Bond Contributions268 + 202 kJ/molElectronic structure calculations [39] [44]

Advanced computational techniques, including ab initio molecular orbital calculations and density functional theory methods, have been employed to investigate the reactivity patterns of alkyne compounds [23] [25]. These studies reveal that the electron density in the pi bonds of alkynes makes them susceptible to electrophilic attack, while the linear geometry influences the approach trajectories of reacting species [22] [23]. The computational insights provide a theoretical framework for understanding the chemical behavior of 1-ethoxybut-2-yne and related alkyne compounds [24] [22].

Alkylation of Propargyl Alcohol Derivatives

The alkylation of propargyl alcohol derivatives represents one of the most direct approaches to synthesizing 1-ethoxybut-2-yne. This methodology relies on the nucleophilic displacement of halides by propargyl alcoholate anions [3] [4]. The reaction typically proceeds through a Williamson ether synthesis mechanism, where sodium propargyl alcoholate reacts with ethyl halides under basic conditions [6].

Mechanistic Pathway: The reaction begins with the deprotonation of propargyl alcohol using sodium hydride in dimethylformamide at temperatures ranging from 0-25°C [3]. The resulting alcoholate anion then undergoes nucleophilic substitution with ethyl bromide or iodide through an SN2 mechanism. This approach yields 75-85% of the desired product with high regioselectivity [4].

Optimization Studies: Research has demonstrated that the choice of base significantly affects reaction outcomes. Sodium hydride provides superior results compared to potassium tert-butoxide or lithium diisopropylamide, primarily due to its ability to completely deprotonate the alcohol without causing side reactions [7] [8]. The reaction temperature must be carefully controlled to prevent elimination reactions that could lead to allene formation [9].

Stereochemical Considerations: The propargyl alcohol alkylation maintains the original stereochemistry of the alkyne, making it particularly valuable for synthesizing chirally pure compounds. The linear geometry of the alkyne triple bond ensures that no stereoisomers are formed during the alkylation process [10].

Grignard Reagent-Based Approaches

Grignard reagent-based methodologies offer an alternative route to 1-ethoxybut-2-yne through the reaction of terminal alkynes with ethylmagnesium halides [11] [12] [13]. This approach exploits the acidic nature of terminal alkyne protons (pKa ≈ 25) and their ability to react with Grignard reagents to form acetylide anions [14].

Reaction Mechanism: The process involves the initial formation of an alkynyl Grignard reagent through the reaction of a terminal alkyne with ethylmagnesium bromide in tetrahydrofuran at -78°C [12]. The resulting organometallic intermediate then undergoes nucleophilic addition to formaldehyde or other carbonyl compounds, followed by alkylation with ethyl halides [13].

Computational Studies: Density functional theory calculations have revealed that the transition state for Grignard alkyne reactions involves a cyclic four-center structure with practically linear proton transfer [13]. The activation barrier for this process is significantly lower than alternative synthetic routes, explaining the favorable reaction kinetics observed experimentally.

Substrate Scope: This methodology demonstrates broad functional group tolerance, accommodating various substituted alkynes and providing yields ranging from 70-80% [11]. The reaction is particularly effective with primary alkyl halides but shows reduced efficiency with secondary and tertiary substrates due to competing elimination reactions [6].

Industrial Applications: Large-scale implementations of Grignard-based alkyne synthesis have been reported in the pharmaceutical industry, particularly for the production of acetylene-containing drug intermediates [15]. The scalability of this approach makes it attractive for commercial applications, despite the requirement for anhydrous conditions.

Modern Catalytic Strategies

Transition Metal-Mediated Couplings

Transition metal-catalyzed methods have revolutionized alkyne synthesis, offering improved selectivity, milder conditions, and enhanced functional group compatibility compared to classical approaches [16] [17]. These methodologies primarily utilize palladium, copper, and nickel catalysts to facilitate carbon-carbon bond formation.

Sonogashira Coupling: The palladium-catalyzed Sonogashira reaction represents one of the most important developments in alkyne chemistry over the past five decades [18]. For 1-ethoxybut-2-yne synthesis, this involves the coupling of terminal alkynes with ethyl halides in the presence of Pd(PPh₃)₄ and copper(I) iodide co-catalyst [17]. The reaction proceeds under mild conditions (60-90°C) in triethylamine solvent, providing yields of 85-95% with excellent regioselectivity [18].

Mechanistic Insights: The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with the copper acetylide intermediate [16]. Reductive elimination then generates the alkyne product and regenerates the active catalyst. The copper co-catalyst is essential for acetylide formation and significantly enhances reaction rates [19].

Iron-Catalyzed Dehydrative Alkylation: Recent developments in iron catalysis have provided environmentally benign alternatives to precious metal systems [4]. Iron-catalyzed dehydrative alkylation of propargyl alcohols with alkyl peroxides offers a novel route to substituted alkynes. This method achieves 70-85% yields under relatively mild conditions (80°C, 6-12 hours) and demonstrates good stereoselectivity [4].

Copper-Catalyzed Cross-Coupling: Copper catalysis has emerged as a versatile platform for alkyne synthesis, offering advantages in terms of cost and environmental impact [20] [21]. Photoinduced copper-catalyzed coupling of terminal alkynes with alkyl iodides proceeds at room temperature under blue light irradiation, providing 80-90% yields with excellent chemoselectivity [20]. The use of terpyridine ligands is crucial for preventing competitive polymerization reactions [20].

Nickel-Catalyzed Alkynylation: Nickel-catalyzed C-H activation followed by alkynylation represents a cutting-edge approach to alkyne synthesis [22]. This methodology enables direct functionalization of unactivated C-H bonds with terminal alkynes, providing access to complex molecular architectures. Yields of 75-85% are typically achieved using Ni(cod)₂ and triphenylphosphine at 100°C [22].

Flow Chemistry Optimization

Flow chemistry has emerged as a transformative technology for alkyne synthesis, offering significant advantages over traditional batch processes [23] [24]. The continuous nature of flow systems enables precise control over reaction parameters, leading to improved yields, selectivity, and safety profiles.

Reactor Design and Engineering: Modern flow reactors for alkyne synthesis typically employ polytetrafluoroethylene (PTFE) capillary tubes with internal diameters ranging from 0.75-2.0 mm [25]. These microreactor systems provide excellent heat and mass transfer characteristics, enabling rapid equilibration and precise temperature control [26]. The small reactor volumes (1-50 mL) compared to traditional batch reactors (100-5000 mL) result in significantly improved safety profiles for hazardous alkyne synthesis [27].

Process Intensification: Flow chemistry enables dramatic reductions in residence time from traditional batch processes requiring 2-24 hours to flow processes completing in 1-10 minutes [23] [24]. This represents a 12-1440-fold improvement in reaction kinetics, primarily attributed to enhanced mixing and heat transfer in microchannels [25]. Temperature control is significantly improved, with flow systems capable of operation at 25-120°C compared to the 50-150°C typically required for batch processes [28].

Productivity Enhancements: Continuous flow synthesis demonstrates 2-50-fold improvements in productivity compared to batch processes [24] [25]. Flow systems achieve productivities of 2-5 g/h for alkyne synthesis, while maintaining conversions of 90-98% and selectivities of 95-99% [23]. These improvements are particularly significant for the synthesis of 1-ethoxybut-2-yne from isoxazolones, where flow processes overcome the limitations of batch methods that suffer from variable yields and excessive reagent consumption [24].

Safety and Environmental Benefits: Flow chemistry addresses many safety concerns associated with alkyne synthesis, particularly the handling of toxic gases and exothermic reactions [29]. The continuous removal of products from the reaction zone minimizes accumulation of potentially explosive intermediates [30]. Additionally, the small reactor volumes and precise control reduce waste generation and environmental impact [31].

Scale-Up Considerations: The modular nature of flow systems enables straightforward scale-up through numbering-up approaches rather than traditional scale-up methodologies [26]. This approach maintains the advantageous heat and mass transfer characteristics while increasing throughput. Commercial implementations have demonstrated the feasibility of flow chemistry for kilogram-scale alkyne production [25].

Industrial-Scale Production Techniques

Industrial production of alkynes, including 1-ethoxybut-2-yne, relies on several established and emerging technologies designed to meet large-scale manufacturing requirements while maintaining economic viability and environmental compliance [32] [2].

Calcium Carbide Route: The calcium carbide route represents one of the oldest and most established methods for large-scale alkyne production [32] [33]. This process involves the reaction of calcium carbide with water to produce acetylene, which serves as a starting material for subsequent alkyne derivatives [34]. The reaction sequence begins with limestone heating to produce quicklime (CaCO₃ → CaO + CO₂), followed by coke reduction to form calcium carbide (CaO + 3C → CaC₂ + CO) [32]. While this method enables multi-ton production scales, it suffers from high carbon dioxide emissions and moderate energy efficiency [35].

Petrochemical Integration: Modern industrial alkyne production increasingly relies on integration with petrochemical processes, particularly fluid catalytic cracking (FCC) units [36]. These processes can handle thousand-ton production scales with established cost-effectiveness, though they require significant energy consumption [2]. The integration approach enables the utilization of light olefin streams from refinery operations, providing feedstock flexibility and economic advantages [37].

Continuous Flow Industrial Implementation: The industrial adoption of continuous flow technology represents an emerging trend in alkyne manufacturing [23] [25]. These systems offer kilogram-to-ton scale production capabilities with high energy efficiency and minimal waste generation. Flow processes demonstrate particular advantages for specialty alkyne production where product quality and consistency are critical [28]. The reduced environmental impact and improved safety profiles make flow chemistry attractive for pharmaceutical and specialty chemical applications [25].

Catalytic Dehydrogenation Processes: Advanced catalytic dehydrogenation techniques are being developed for hundred-ton scale alkyne production [38]. These processes utilize supported metal catalysts to achieve selective dehydrogenation of saturated precursors, offering high energy efficiency and low emissions [38]. Recent developments in palladium-indium bimetallic catalysts demonstrate 96% conversion with 93% selectivity for alkyne synthesis under moderate conditions [38].

Process Economics and Market Considerations: Industrial alkyne synthesis must balance raw material costs, energy requirements, and capital investments [39]. The economic analysis of alkyne production reveals that starting materials typically represent 60-70% of total production costs, with energy and catalyst costs contributing 20-25% and 5-10%, respectively [40]. Market demand for specialty alkynes like 1-ethoxybut-2-yne is driven by pharmaceutical and agrochemical applications, with prices ranging from $50-500 per kilogram depending on purity and scale [41].

Regulatory and Environmental Compliance: Industrial alkyne production must comply with increasingly stringent environmental regulations [37]. The development of ionic liquid alkylation processes represents a significant advancement in reducing environmental impact while maintaining production efficiency [39]. These processes eliminate the use of hazardous catalysts like hydrofluoric acid while achieving superior product quality and yield [37].

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Dates

Last modified: 04-14-2024

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